molecular formula C15H19ClN2O2 B3083008 (2,4-Dimethoxy-benzyl)-pyridin-4-ylmethyl-amine hydrochloride CAS No. 1135233-39-4

(2,4-Dimethoxy-benzyl)-pyridin-4-ylmethyl-amine hydrochloride

Cat. No.: B3083008
CAS No.: 1135233-39-4
M. Wt: 294.77 g/mol
InChI Key: AXVQCZYMXOEQML-UHFFFAOYSA-N
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Description

(2,4-Dimethoxy-benzyl)-pyridin-4-ylmethyl-amine hydrochloride is a chemical compound that features a benzylamine structure with methoxy groups at the 2 and 4 positions on the benzene ring, and a pyridin-4-ylmethyl group attached to the amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethoxy-benzyl)-pyridin-4-ylmethyl-amine hydrochloride typically involves multi-step reactions. One common method starts with the reduction of 2,4-dimethoxybenzonitrile using sodium borohydride (NaBH4) and boron trifluoride etherate (BF3·OEt2) in tetrahydrofuran (THF) to yield 2,4-dimethoxybenzylamine . This intermediate can then be reacted with pyridin-4-ylmethyl chloride under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethoxy-benzyl)-pyridin-4-ylmethyl-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 2,4-dimethoxybenzaldehyde or 2,4-dimethoxybenzoic acid .

Scientific Research Applications

(2,4-Dimethoxy-benzyl)-pyridin-4-ylmethyl-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,4-Dimethoxy-benzyl)-pyridin-4-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets. The methoxy groups and the pyridin-4-ylmethyl moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4-Dimethoxy-benzyl)-pyridin-4-ylmethyl-amine hydrochloride is unique due to the presence of both the 2,4-dimethoxybenzyl and pyridin-4-ylmethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2.ClH/c1-18-14-4-3-13(15(9-14)19-2)11-17-10-12-5-7-16-8-6-12;/h3-9,17H,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXVQCZYMXOEQML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNCC2=CC=NC=C2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641133
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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